N1-cyclopropyl-N2-(m-tolyl)oxalamide N1-cyclopropyl-N2-(m-tolyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 869945-48-2
VCID: VC7458144
InChI: InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16)
SMILES: CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256

N1-cyclopropyl-N2-(m-tolyl)oxalamide

CAS No.: 869945-48-2

Cat. No.: VC7458144

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

N1-cyclopropyl-N2-(m-tolyl)oxalamide - 869945-48-2

Specification

CAS No. 869945-48-2
Molecular Formula C12H14N2O2
Molecular Weight 218.256
IUPAC Name N-cyclopropyl-N'-(3-methylphenyl)oxamide
Standard InChI InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key FOPOZKNFGACJAI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of N1-cyclopropyl-N2-(m-tolyl)oxalamide comprises three primary components:

  • Cyclopropyl Group: A strained three-membered carbon ring imparting unique electronic and steric properties.

  • Oxalamide Backbone: A central –C(O)–C(O)– moiety bridging two nitrogen atoms .

  • m-Tolyl Substituent: A benzene ring with a methyl group at the meta position, influencing solubility and intermolecular interactions.

Key Physicochemical Data

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_2O2_2
Molecular Weight218.25 g/mol
SolubilitySoluble in DMSO, DMF; low aqueous solubility
Melting Point145–150°C (estimated)

The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, while the m-tolyl moiety contributes to hydrophobic interactions in biological systems.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N1-cyclopropyl-N2-(m-tolyl)oxalamide involves sequential functionalization of the oxalamide backbone (Figure 1):

Step 1: Oxalyl Chloride Activation
Oxalic acid is converted to oxalyl chloride, which reacts with cyclopropylamine to form N-cyclopropyloxalamic acid chloride.

Step 2: Coupling with m-Toluidine
The intermediate reacts with m-toluidine under basic conditions (e.g., triethylamine) to yield the final product .

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or THF

  • Yield: 60–75% after chromatography

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to optimize heat management and reduce reaction times. Purification typically involves recrystallization from ethanol/water mixtures.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The electron-deficient carbonyl groups undergo nucleophilic attack, enabling derivatization at the amide nitrogens. For example, alkyl halides react to form N-alkylated analogs .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic media cleaves the cyclopropyl ring, generating dicarboxylic acid derivatives.

  • Reduction: LiAlH4_4 reduces the oxalamide to a diaminoethane derivative, though this often degrades the cyclopropyl group.

Applications in Scientific Research

Medicinal Chemistry

N1-Cyclopropyl-N2-(m-tolyl)oxalamide serves as a scaffold for developing kinase inhibitors, particularly targeting EGFR and VEGFR2. Its metabolic stability makes it suitable for in vivo pharmacokinetic studies.

Material Science

The compound’s planar aromatic system facilitates π–π stacking in supramolecular polymers, with potential applications in organic electronics .

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